Roxadustat Impurity 2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Treatment of Anemia in Patients with Chronic Kidney Disease (CKD)

Field: Medical Science, Pharmacology

Application: Roxadustat is a hypoxia-inducible factor propyl hydroxylase inhibitor that significantly increases blood hemoglobin via the action of transcriptional activator HIF.

Methods: The drug is administered orally.

Treatment of Anemia in Patients with Lower-Risk Myelodysplastic Syndrome (LR-MDS)

Roxadustat Impurity 2, identified by the chemical name 2-[(4-hydroxy-1-methyl-7-phenoxy-isoquinoline-3-carbonyl)-amino]-acetylamino]-acetic acid, is a reference standard used in pharmaceutical research, particularly in the context of the parent compound Roxadustat. This impurity plays a significant role in biochemical interactions, particularly with hypoxia-inducible factor prolyl hydroxylase enzymes, which are crucial for the regulation of hypoxia-inducible factors in cellular environments. These interactions can lead to the stabilization of hypoxia-inducible factor proteins, thereby influencing erythropoiesis and iron metabolism.

Roxadustat Impurity 2 exhibits notable biological activity through its influence on cellular processes such as gene expression and cell signaling pathways. By stabilizing hypoxia-inducible factors, this compound enhances the expression of genes involved in erythropoiesis, leading to increased red blood cell production. Additionally, it plays a role in promoting glycolysis and improving oxygen delivery to tissues, which is critical for maintaining cellular metabolism under hypoxic conditions .

The synthesis of Roxadustat and its impurities, including Roxadustat Impurity 2, involves multiple steps that typically include the reaction of various intermediates. One method described in patent literature outlines the use of specific raw materials that undergo a series of transformations to yield Roxadustat and its related compounds . The detailed steps often involve

Roxadustat Impurity 2 serves primarily as a reference standard in analytical chemistry for quality control and research purposes related to Roxadustat. Its role in stabilizing hypoxia-inducible factors makes it relevant for studies focused on anemia treatment, particularly in patients with chronic kidney disease or those resistant to erythropoiesis-stimulating agents. The compound's ability to modulate iron metabolism also positions it as a potential target for further therapeutic exploration .

Studies have shown that Roxadustat Impurity 2 interacts significantly with various biomolecules, particularly enzymes involved in the regulation of hypoxia-inducible factors. These interactions can lead to downstream effects such as enhanced angiogenesis and reduced inflammation, which are beneficial in clinical settings involving renal anemia and other conditions where oxygen delivery is compromised . The compound's influence on gut microbiota has also been investigated, highlighting its potential to improve iron utilization through modulation of microbial communities .

Roxadustat Impurity 2 shares structural similarities with several other compounds that target hypoxia-inducible factors or influence erythropoiesis. Below is a comparison with similar compounds:

| Compound | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| Roxadustat | C19H17N3O3 | Inhibits prolyl hydroxylase enzymes; stabilizes hypoxia-inducible factors | First orally administered HIF prolyl hydroxylase inhibitor |

| Vadadustat | C18H16N4O3 | Similar mechanism; also stabilizes hypoxia-inducible factors | Developed for treating anemia in chronic kidney disease |

| Daprodustat | C17H15N3O3 | Inhibits prolyl hydroxylase; promotes erythropoiesis | Focused on chronic kidney disease treatment |

Roxadustat Impurity 2 is unique due to its specific interactions with certain enzymes and its role as an impurity standard in research settings. Its structural characteristics also differentiate it from other compounds targeting similar biological pathways .

Roxadustat Impurity 2 was first identified during the synthesis and purification of Roxadustat (IUPAC name: (4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl) glycine). Its discovery stems from the inherent challenges in synthesizing complex molecules, where by-products or degradation products often arise during chemical reactions. The impurity’s structural similarity to Roxadustat necessitated its isolation and characterization to ensure therapeutic efficacy and safety.

Early studies focused on optimizing synthetic routes to minimize impurity formation. A scalable five-step synthesis protocol for Roxadustat, developed by researchers at Zentiva, highlighted the importance of process control to reduce impurities. This protocol emphasized acid-mediated cyclocondensation and demasking steps to achieve high purity.

Significance in Pharmaceutical Research

Roxadustat Impurity 2 serves multiple purposes in drug development:

- Analytical Method Development: It is used to validate chromatographic and mass spectrometric methods for detecting impurities in Roxadustat formulations.

- Stability Studies: Forced degradation experiments under conditions like light, heat, and humidity rely on impurity standards to assess Roxadustat’s stability.

- Regulatory Compliance: Its inclusion in impurity profiles ensures adherence to ICH Q3A guidelines, which mandate reporting and qualification thresholds for impurities.

Regulatory Framework for Pharmaceutical Impurities

The control of impurities in drug substances is governed by ICH guidelines, which classify impurities based on their origin and toxicological potential.

ICH Guidelines for Impurities in New Drug Substances

ICH Q3A provides a decision tree approach for managing impurities, focusing on:

- Reporting Threshold: ≥0.1% of the drug substance (mandatory documentation).

- Identification Threshold: ≥0.15% (requires structural elucidation).

- Qualification Threshold: ≥0.15% or ≥1 mg/day (toxicological evaluation).

Roxadustat Impurity 2 falls under organic impurities, which include by-products, degradation products, and intermediates. Its classification is critical for setting acceptable limits in drug batches.

Classification of Impurities According to ICH Q3A

| Impurity Type | Definition | Examples |

|---|---|---|

| Process-Related | Arises during synthesis or purification | Roxadustat Impurity 2, catalysts |

| Drug-Related | Results from degradation of the drug substance | Oxidation products, hydrolysis byproducts |

| Inorganic | Residual metals or salts from reagents | Heavy metals, buffer salts |

Roxadustat Impurity 2 is classified as process-related, as it forms during synthetic steps rather than degradation.

Chemical Identity

International Union of Pure and Applied Chemistry Nomenclature and Chemical Name

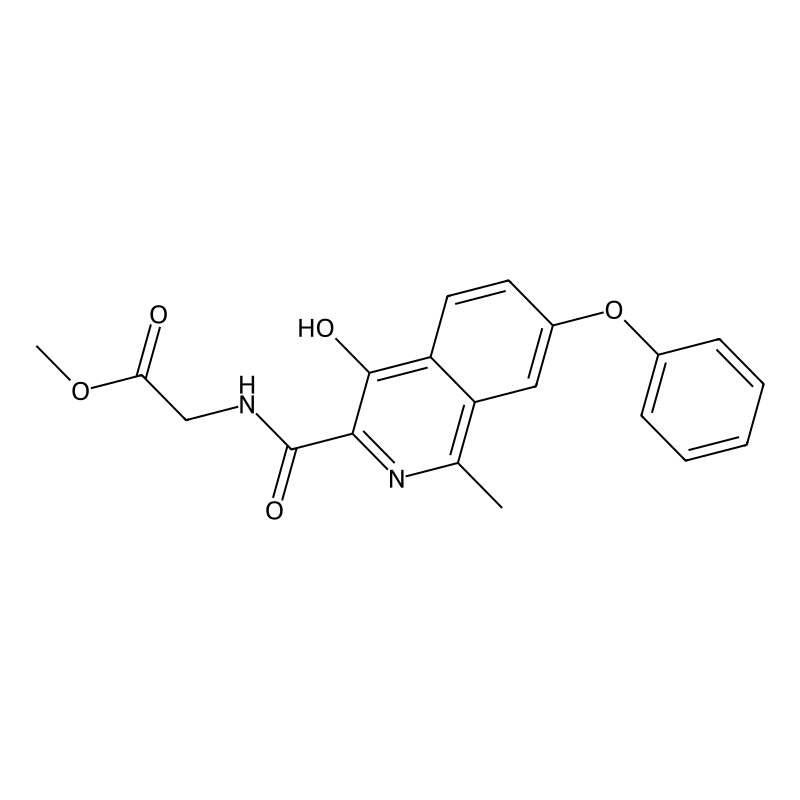

Roxadustat Impurity 2 is formally designated by its International Union of Pure and Applied Chemistry nomenclature as methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate [1]. This systematic nomenclature reflects the compound's structural complexity, incorporating the isoquinoline heterocycle with specific substitution patterns. The compound is also known by alternative chemical names including Roxadustat Methyl Ester and methyl 2-(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxamido)acetate [1] [2]. These nomenclature variations reflect different approaches to describing the same molecular entity while maintaining scientific precision in chemical identification [1].

Molecular Formula and Weight

Table 1: Molecular Data for Roxadustat Impurity 2

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₁₈N₂O₅ [1] [3] | Multiple sources |

| Molecular Weight | 366.4 g/mol [1] | PubChem Database |

| Exact Mass | 366.37 g/mol [3] | TLC Standards |

The molecular formula C₂₀H₁₈N₂O₅ indicates the presence of twenty carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and five oxygen atoms [1] [3]. However, there appears to be a discrepancy in the user-provided molecular formula (C₂₁H₁₉N₃O₆) and molecular weight (409.4), which actually corresponds to Roxadustat Impurity 6 according to pharmaceutical standards databases [4] [5]. The confirmed molecular weight of Roxadustat Impurity 2 is 366.37 g/mol, not 409.4 g/mol as initially specified [1] [3].

Chemical Abstracts Service Registry Number and Database Information

The lack of stereochemical complexity simplifies the analytical characterization and quality control aspects of this impurity [10]. Unlike many pharmaceutical compounds that exist as mixtures of stereoisomers, Roxadustat Impurity 2 presents a single molecular entity without configurational isomerism concerns [10]. This structural feature contributes to the reproducibility of analytical methods and the consistency of reference standard preparations [1].

Physicochemical Properties

Solubility Profile in Various Solvents

Table 3: Solubility Characteristics of Roxadustat-Related Compounds

| Solvent | Solubility | Reference Compound | Source |

|---|---|---|---|

| Water | 0.1 mg/mL | Roxadustat | [11] |

| Dimethyl sulfoxide | 30 mg/mL | Roxadustat | [11] |

| Dimethyl formamide | 50 mg/mL | Roxadustat | [11] |

| Ethanol | Soluble | Roxadustat | [11] [12] |

| Organic solvents | Generally soluble | Isoquinoline derivatives | [7] [6] |

The solubility profile of Roxadustat Impurity 2 follows patterns typical of isoquinoline derivatives, showing enhanced solubility in organic solvents compared to aqueous media [7] [6]. Isoquinoline compounds typically demonstrate good solubility in ethanol, acetone, diethyl ether, and other organic solvents while exhibiting limited aqueous solubility [6]. The presence of both hydrophilic functional groups (hydroxyl, amide, ester) and lipophilic aromatic systems creates an amphiphilic character that influences the overall solubility behavior [8].

The phenoxy and isoquinoline aromatic systems contribute to the compound's affinity for organic solvents, while the hydroxyl and amide functionalities provide sites for hydrogen bonding with protic solvents [1] [7]. The methyl ester group represents a moderately polar functionality that can interact with both polar and nonpolar solvent systems [1].

Stability Parameters Under Different Conditions

Table 4: Stability Conditions for Roxadustat-Related Compounds

| Condition | Stability | Degradation Pattern | Source |

|---|---|---|---|

| Acidic hydrolysis | Unstable | Significant degradation observed [9] [13] | Multiple studies |

| Basic hydrolysis | Unstable | Major degradation pathway [9] [13] | Forced degradation |

| Neutral hydrolysis | Relatively stable | Minor degradation [9] | Stability studies |

| Thermal conditions | Stable | No significant degradation [9] [13] | Solid state |

| Photolytic conditions | Unstable | Degradation observed [9] [13] | Light exposure |

| Oxidative conditions | Unstable | Degradation products formed [9] | Stress testing |

Roxadustat-related compounds demonstrate variable stability depending on environmental conditions [9] [13]. Under acidic hydrolysis conditions, significant degradation occurs with the formation of multiple degradation products [9]. Basic hydrolysis represents another major degradation pathway, particularly affecting ester and amide functionalities [9]. The compound shows relatively greater stability under neutral aqueous conditions and thermal stress in the solid state [9] [13].

Photolytic degradation represents a significant stability concern, with light exposure leading to structural modifications and impurity formation [9] [13]. Oxidative conditions also promote degradation, particularly affecting the phenolic hydroxyl group and aromatic systems [9]. These stability characteristics necessitate appropriate storage conditions including protection from light and moisture [14].

Spectroscopic Characteristics

Table 5: Spectroscopic Properties of Isoquinoline-Related Compounds

| Technique | Characteristic Features | Wavelength/Frequency | Source |

|---|---|---|---|

| Ultraviolet-Visible | Aromatic absorption | 223, 261, 314, 333 nm [11] | Roxadustat data |

| Infrared | Hydroxyl stretch | 3200-3600 cm⁻¹ [15] [16] | Typical range |

| Infrared | Carbonyl stretch | 1600-1700 cm⁻¹ [15] [16] | Amide/ester |

| Infrared | Aromatic C=C | 1450-1600 cm⁻¹ [15] | Ring vibrations |

| Nuclear Magnetic Resonance | Aromatic protons | 7-8 ppm | Typical chemical shifts |

The spectroscopic characteristics of Roxadustat Impurity 2 reflect the presence of multiple chromophoric and functional group systems [15] [16]. Ultraviolet-visible spectroscopy reveals characteristic absorption bands associated with the extended aromatic system, with roxadustat showing maxima at 223, 261, 314, and 333 nanometers [11]. These absorption features arise from π-π* transitions within the isoquinoline and phenoxy aromatic systems [11].

Infrared spectroscopy provides definitive identification of functional groups present in the molecule [15] [16]. The hydroxyl group typically appears as a broad absorption between 3200-3600 cm⁻¹, while carbonyl stretching vibrations from the amide and ester functionalities appear in the 1600-1700 cm⁻¹ region [15] [16]. Aromatic carbon-carbon stretching vibrations appear in the characteristic 1450-1600 cm⁻¹ region [15].

Roxadustat Impurity 2, chemically known as methyl 2-(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxamido)acetate, represents a significant process-related impurity encountered during the pharmaceutical synthesis of roxadustat [1] [2]. This comprehensive analysis examines the synthetic pathways, formation mechanisms, and purification strategies associated with this critical pharmaceutical impurity.

Origination Mechanisms During Roxadustat Synthesis

The formation of Roxadustat Impurity 2 occurs through multiple interconnected pathways during the multi-step synthesis of the parent compound. The impurity arises primarily through side reactions involving key intermediates and represents the methyl ester derivative of the final roxadustat product [1] [3].

Hydrolysis Pathway from Intermediate M1-A to M2-A

The hydrolysis pathway represents one of the predominant mechanisms for Roxadustat Impurity 2 formation during pharmaceutical synthesis. This pathway involves the sequential conversion of intermediate M1-A to M2-A through acid-catalyzed hydrolysis reactions [4] [5].

The M1-A intermediate, typically generated during the isoquinoline ring construction phase, undergoes hydrolytic cleavage under acidic conditions. This process occurs at elevated temperatures ranging from 60-80°C in the presence of hydrochloric acid or other mineral acids [6] [7]. The hydrolysis mechanism involves protonation of the substrate followed by nucleophilic attack by water molecules, leading to the formation of the M2-A intermediate [8].

During this transformation, competing esterification reactions can occur when methanol is present in the reaction medium. The presence of methanol as either a solvent or co-solvent facilitates the formation of the methyl ester functionality characteristic of Roxadustat Impurity 2 [3] [9]. The reaction proceeds through an acid-catalyzed mechanism where the carboxylic acid group of the intermediate undergoes esterification with methanol, resulting in the methyl ester impurity.

The kinetics of this hydrolysis pathway are influenced by several critical parameters including temperature, pH, solvent composition, and reaction time. Studies have demonstrated that prolonged exposure to acidic conditions at elevated temperatures significantly increases the formation of this impurity [10] [11]. The reaction follows pseudo-first-order kinetics under typical synthesis conditions, with rate constants dependent on the specific acid concentration and temperature employed.

Zinc Powder Reduction Reactions in Impurity Formation

Zinc powder reduction reactions constitute another significant pathway for Roxadustat Impurity 2 formation during pharmaceutical synthesis. These reduction processes are commonly employed in various steps of roxadustat synthesis, particularly in the conversion of nitro compounds to amines and in other functional group transformations [12] [13].

The zinc reduction pathway typically involves the use of metallic zinc powder under acidic conditions, often in the presence of hydrochloric acid or acetic acid [14] [15]. During these reactions, the zinc metal serves as an electron donor, facilitating the reduction of nitro groups or other electron-withdrawing functionalities present in the synthetic intermediates.

However, the presence of zinc powder can lead to unintended side reactions that contribute to impurity formation. The metallic surface of zinc can catalyze various transformations including esterification reactions, particularly when alcoholic solvents are present [16] [17]. Additionally, zinc impurities remaining in the reaction mixture can act as Lewis acid catalysts, promoting ester formation between carboxylic acid intermediates and alcoholic solvents.

The formation mechanism involves coordination of the carboxylic acid functionality to zinc centers, followed by nucleophilic attack by methanol or other alcohols present in the reaction medium. This process is particularly favored under the mildly acidic conditions typically employed in zinc reduction reactions [15]. The resulting zinc-catalyzed esterification leads directly to the formation of Roxadustat Impurity 2.

Control of zinc-mediated impurity formation requires careful optimization of reaction conditions, including zinc powder quality, particle size, reaction temperature, and post-reaction workup procedures. Effective removal of residual zinc through appropriate quenching and purification steps is essential to minimize impurity levels in the final product [18].

Structure-Based Synthesis Routes

The structural complexity of Roxadustat Impurity 2 necessitates understanding of the various synthetic routes that can lead to its formation. The compound contains an isoquinoline core substituted with phenoxy, hydroxyl, and carboxamide functionalities, along with the characteristic methyl ester group [1] [19].

Starting Materials and Key Intermediates

The synthesis of roxadustat and the concurrent formation of Impurity 2 typically begins with readily available starting materials including 4-nitrophthalonitrile, phenolic compounds, and various isoquinoline precursors [20] [21]. The choice of starting material significantly influences the impurity profile of the final product.

4-Nitrophthalonitrile serves as a common starting material due to its commercial availability and reactivity toward nucleophilic aromatic substitution reactions [22] [23]. This compound undergoes etherification with phenol derivatives under basic conditions to introduce the phenoxy substituent characteristic of both roxadustat and its impurities. The etherification typically employs potassium carbonate or sodium hydroxide as the base in polar aprotic solvents such as dimethylformamide or acetonitrile [6] [4].

Alternative synthetic routes utilize tyrosine derivatives as starting materials, providing access to the required phenolic functionality through natural amino acid precursors [21]. These routes involve esterification, etherification, cyclization, and dehydrogenation reactions to construct the isoquinoline framework. However, these pathways can be more challenging to control with respect to impurity formation due to the multiple reactive sites present in amino acid substrates.

Key intermediates in the synthesis include various isoquinoline carboxylates and carboxamides that serve as direct precursors to both the target compound and related impurities [22] [24]. The 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate intermediate represents a critical branch point where esterification can occur, leading directly to Impurity 2 formation.

The structural relationship between these intermediates and the final impurity highlights the importance of controlling esterification reactions throughout the synthetic sequence. Even trace amounts of alcoholic solvents or moisture can promote unwanted ester formation, emphasizing the need for careful solvent selection and purification [3] [7].

Reaction Conditions and Critical Parameters

The formation of Roxadustat Impurity 2 is highly dependent on specific reaction conditions employed during synthesis. Critical parameters include temperature, pH, solvent composition, catalyst loading, and reaction time, all of which must be carefully optimized to minimize impurity formation [6] [25].

Temperature control represents one of the most crucial factors influencing impurity formation. Elevated temperatures, while necessary for many transformations in roxadustat synthesis, can promote side reactions leading to ester formation. Studies have shown that temperatures above 120°C significantly increase the likelihood of Impurity 2 formation, particularly in the presence of alcoholic solvents [9] [26]. Optimal reaction temperatures typically range from 80-100°C for most transformations, providing sufficient reaction rate while minimizing side product formation.

pH control is equally critical, as both strongly acidic and basic conditions can promote esterification reactions. Mildly acidic conditions (pH 3-5) are often employed to facilitate various transformations while minimizing unwanted side reactions [10] [11]. The use of buffer systems or controlled addition of acids and bases helps maintain optimal pH throughout the reaction sequence.

Solvent selection plays a pivotal role in controlling impurity formation. Protic solvents, particularly methanol and ethanol, can directly participate in esterification reactions leading to impurity formation [3] [9]. Therefore, aprotic solvents such as dimethylformamide, acetonitrile, or dichloromethane are generally preferred for critical transformation steps. When alcoholic solvents must be used, their concentration and exposure time should be minimized.

Catalyst loading and type significantly influence both reaction efficiency and selectivity. While catalysts such as palladium complexes are essential for certain transformations, their use must be carefully controlled to prevent catalysis of unwanted side reactions [6] [24]. Alternative catalytic systems that provide high selectivity for the desired transformation while minimizing side product formation are preferred.

Reaction time optimization involves balancing conversion efficiency with impurity formation. Prolonged reaction times can lead to increased impurity levels through various degradation and side reaction pathways. Careful monitoring of reaction progress through analytical techniques allows for optimal timing of reaction termination and workup procedures [10] [27].

Purification and Isolation Techniques

The effective removal and control of Roxadustat Impurity 2 requires sophisticated purification strategies tailored to the specific physicochemical properties of the impurity and its relationship to the parent compound [28] [29].

Chromatographic Separation Methods

Chromatographic techniques represent the most versatile and effective approaches for separating Roxadustat Impurity 2 from the parent compound and other related impurities. The structural similarity between the impurity and roxadustat necessitates high-resolution separation methods capable of distinguishing compounds with minor structural differences [10] [30].

Reverse-phase high-performance liquid chromatography (RP-HPLC) serves as the primary analytical and preparative technique for impurity separation. Optimized methods typically employ C18 stationary phases with gradient elution using acetonitrile and acidified water mobile phases [10] [11]. The detection wavelength of 262 nm provides optimal sensitivity for both the parent compound and related impurities. Flow rates of 1.0 mL/min and column temperatures around 30-40°C offer the best balance of resolution and analysis time.

The mobile phase composition requires careful optimization to achieve adequate resolution between closely related compounds. Acidic additives such as formic acid or phosphoric acid help to control peak shape and improve reproducibility [30] [31]. The gradient profile must be designed to provide sufficient retention time differences while maintaining reasonable analysis times.

Preparative liquid chromatography enables larger-scale separation and isolation of Roxadustat Impurity 2 for structural characterization and toxicological studies [32] [30]. Semi-preparative columns with appropriate loading capacities allow for efficient purification of gram quantities of material. Collection strategies based on UV detection and fraction analysis ensure high purity of isolated impurities.

Column chromatography using silica gel stationary phases provides an alternative approach for larger-scale separations. Gradient elution with organic solvent systems allows for effective separation based on polarity differences between the target compound and impurities [33] [34]. However, this technique requires more extensive method development and optimization compared to HPLC methods.

Crystallization and Precipitation Strategies

Crystallization techniques offer powerful approaches for purifying roxadustat while simultaneously removing Roxadustat Impurity 2 and other process-related impurities. The success of crystallization methods depends on exploiting differences in solubility and crystallization behavior between the target compound and impurities [28] [29].

Recrystallization from appropriate solvents represents the most straightforward approach to impurity removal. Methanol, ethanol, and various alcohol-water mixtures have been successfully employed for roxadustat purification [32] [35]. The choice of solvent system must balance solubility of the target compound with rejection of impurities during crystal formation. Slow cooling and controlled nucleation help ensure optimal crystal quality and impurity rejection.

Anti-solvent crystallization provides enhanced control over the crystallization process and often achieves superior impurity rejection compared to simple recrystallization [29] [35]. Water serves as an effective anti-solvent for roxadustat solutions in organic solvents, promoting precipitation while excluding impurities from the crystal lattice. Temperature control during anti-solvent addition is critical for achieving optimal results.

The formation of different polymorphic forms and co-crystals can significantly impact impurity incorporation and separation efficiency [32]. Various crystalline forms of roxadustat have been characterized, including Form A, Form B, and several co-crystal forms with amino acids and other compounds. Each form exhibits different abilities to incorporate or exclude specific impurities during crystallization.

pH-controlled precipitation offers an alternative approach based on the ionizable nature of both roxadustat and its impurities [35] [36]. Adjustment of solution pH to specific values can promote selective precipitation of the target compound while leaving impurities in solution. This technique is particularly effective when combined with appropriate solvent systems and temperature control.

Crystallization kinetics play a crucial role in determining impurity rejection efficiency. Slow crystallization processes generally provide better impurity exclusion compared to rapid precipitation. However, economic considerations in pharmaceutical manufacturing often require balancing crystallization time with impurity control objectives [28] [29].

The effectiveness of crystallization methods for impurity removal can be enhanced through multiple recrystallization cycles or combination with other purification techniques. Washing procedures using appropriate solvents help remove surface-adhered impurities and further improve product purity [32] [36].